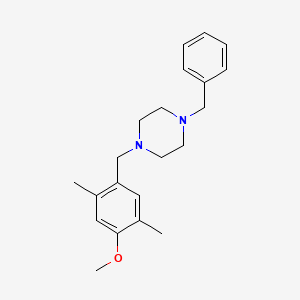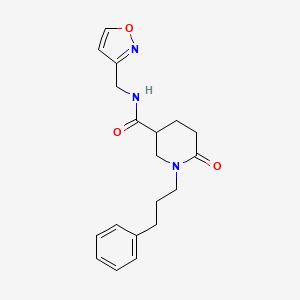
1-(2-chlorophenyl)-4-(1-methyl-4-piperidinyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(2-chlorophenyl)-4-(1-methyl-4-piperidinyl)piperazine" is a significant chemical entity used as an intermediate in the synthesis of various pharmaceutical and chemical products. Its relevance stems from its structural specificity and the presence of functional groups that offer diverse chemical reactivity.
Synthesis Analysis
The synthesis of related piperazine derivatives typically involves multiple steps, including alkylation, acidulation, reduction of nitro groups, diazotization, substitution, and hydrolysis processes. For example, the synthesis of 1-(2,3-dichlorophenyl)piperazine, a compound with structural similarities, achieves a total yield of 48.2%, indicating the complex and multi-step nature of these syntheses (Quan, 2006).
Molecular Structure Analysis
Molecular interaction studies, such as those conducted on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor, provide insight into the conformational preferences and stability of such molecules. These analyses often utilize molecular orbital methods to identify distinct conformations and their stability, contributing to a deeper understanding of how these compounds interact at the molecular level (Shim et al., 2002).
Chemical Reactions and Properties
The chemical reactivity of piperazine derivatives is influenced by their functional groups, enabling a variety of chemical reactions. For instance, reactions involving alkylation, bromination, and interaction with anhydrous piperazine under specific conditions highlight the chemical versatility and reactivity of these compounds (Dong Chuan-min, 2014).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various industrial processes. Crystal structure analysis can reveal details about the molecular conformation, hydrogen bonding, and overall molecular geometry, as seen in compounds like 4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-ium picrate monohydrate (Song et al., 2012).
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-4-(1-methylpiperidin-4-yl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3/c1-18-8-6-14(7-9-18)19-10-12-20(13-11-19)16-5-3-2-4-15(16)17/h2-5,14H,6-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDIIMQFFRSPMKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CCN(CC2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-4-(1-methylpiperidin-4-yl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[(4-methyl-1-piperidinyl)carbonyl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B5655476.png)
![6-ethyl-3-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5655479.png)
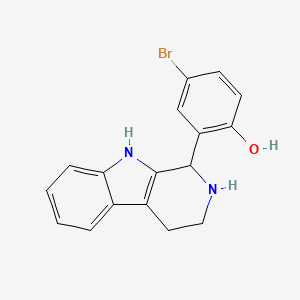
![(4aR*,7aS*)-1-(cyclopropylmethyl)-4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5655496.png)
![1,3-dimethyl-7-[3-(4-methyl-1-piperazinyl)propyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5655503.png)
![1-[2-(3-chlorophenoxy)ethyl]pyrrolidine](/img/structure/B5655508.png)
![8-({[2-(2-fluorophenyl)ethyl]amino}carbonyl)-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5655513.png)
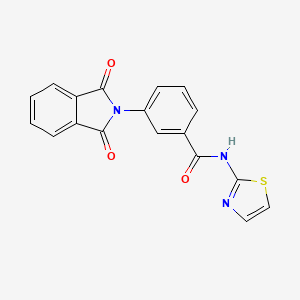
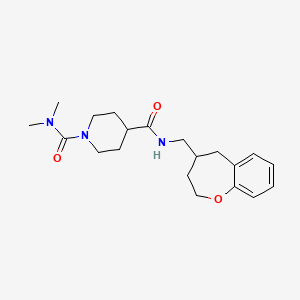

![N-methyl-4-piperidin-3-yl-N-[3-(1H-tetrazol-5-yl)benzyl]benzamide](/img/structure/B5655542.png)
